molecular formula C25H19BrINO2 B5139530 N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide

N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide

Katalognummer B5139530
Molekulargewicht: 572.2 g/mol
InChI-Schlüssel: JSEPNDSUWOLRMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. This compound is a selective antagonist of the orexin 1 receptor, which is involved in the regulation of wakefulness and sleep. In

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide involves its binding to the orexin 1 receptor and blocking its activity. The orexin 1 receptor is a G protein-coupled receptor that is coupled to the Gq/11 protein. Upon activation by its ligand, orexin, the receptor activates the Gq/11 protein, which in turn activates downstream signaling pathways, leading to the regulation of sleep-wake cycles, appetite, and energy homeostasis. By binding to the orexin 1 receptor, N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide blocks the activation of the Gq/11 protein and downstream signaling pathways, resulting in the inhibition of the receptor's activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide are primarily related to its effects on the orexin 1 receptor. By blocking the orexin 1 receptor, this compound can modulate sleep-wake cycles, appetite, and energy homeostasis. Studies have shown that the administration of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide can increase sleep duration and reduce wakefulness in animal models. Additionally, this compound has been shown to decrease food intake and body weight in animal models, suggesting its potential as a pharmacological tool for the treatment of obesity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide in lab experiments is its selectivity for the orexin 1 receptor. This compound is a selective antagonist of the orexin 1 receptor, which means that it does not interact with other receptors in the brain, reducing the potential for off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration.
One of the limitations of using N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide in lab experiments is its potential for toxicity. Studies have shown that this compound can cause liver toxicity and hematological toxicity in animal models at high doses. Additionally, this compound has not been extensively studied in humans, and its safety profile in humans is not well established.

Zukünftige Richtungen

There are several future directions for the study of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide. One direction is the exploration of its potential as a pharmacological tool for the treatment of sleep disorders and obesity. Studies have shown that this compound can modulate sleep-wake cycles and appetite in animal models, suggesting its potential as a therapeutic agent. Another direction is the investigation of its effects on other physiological processes, such as pain and stress. The orexin system has been implicated in the regulation of pain and stress, and N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide may have potential as a therapeutic agent for these conditions. Finally, the development of more selective and potent orexin 1 receptor antagonists may lead to the discovery of new pharmacological tools for the study of the orexin system.

Synthesemethoden

The synthesis of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide involves a multistep process. The starting materials for the synthesis are 4-bromobenzyl bromide, 4-iodobenzyl bromide, 2-naphthol, and N-(2-chloroacetyl)pyrrolidine. The first step involves the reaction of 4-bromobenzyl bromide and 4-iodobenzyl bromide with 2-naphthol in the presence of potassium carbonate to form the intermediate compound, 2-(2-naphthyloxy)-N-(4-bromophenyl)-N-(4-iodobenzyl)acetamide. The second step involves the reaction of the intermediate compound with N-(2-chloroacetyl)pyrrolidine in the presence of sodium hydride to form the final product, N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide has been used in scientific research as a pharmacological tool to study the orexin 1 receptor and its role in the regulation of wakefulness and sleep. The orexin 1 receptor is a G protein-coupled receptor that is primarily expressed in the hypothalamus. It plays a crucial role in the regulation of sleep-wake cycles, appetite, and energy homeostasis. N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide is a selective antagonist of the orexin 1 receptor, which means that it binds to the receptor and blocks its activity. By using this compound, researchers can study the effects of blocking the orexin 1 receptor on sleep-wake cycles, appetite, and energy homeostasis.

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrINO2/c26-21-8-12-23(13-9-21)28(16-18-5-10-22(27)11-6-18)25(29)17-30-24-14-7-19-3-1-2-4-20(19)15-24/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEPNDSUWOLRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N(CC3=CC=C(C=C3)I)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]-2-naphthalen-2-yloxyacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.